molecular formula C7H6Cl2O4S2 B13132006 Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate

Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate

Cat. No.: B13132006
M. Wt: 289.2 g/mol
InChI Key: NPWPNIYQPOWBEB-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate is an organic compound with the molecular formula C8H6Cl2O4S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate typically involves the chlorosulfonation of ethyl 2-chlorothiophene-3-carboxylate. The reaction is carried out using chlorosulfonic acid as the sulfonating agent. The process involves the following steps:

    Chlorosulfonation: Ethyl 2-chlorothiophene-3-carboxylate is reacted with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group at the 5-position of the thiophene ring.

    Purification: The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or sulfonic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

Major Products Formed

    Substitution: Formation of sulfonamides or sulfonate esters.

    Reduction: Formation of sulfonamides or sulfonic acids.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting inflammatory and infectious diseases.

    Material Science: It is used in the synthesis of thiophene-based polymers and materials with applications in organic electronics and photovoltaics.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate depends on its chemical reactivity and the nature of its interactions with biological targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can also interact with biological targets through π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

    Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    5-Chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate: Contains a methylsulfamoyl group instead of a chlorosulfonyl group.

    Thiophene-2-carboxylic acid derivatives: Various derivatives with different substituents on the thiophene ring.

Properties

Molecular Formula

C7H6Cl2O4S2

Molecular Weight

289.2 g/mol

IUPAC Name

ethyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate

InChI

InChI=1S/C7H6Cl2O4S2/c1-2-13-7(10)4-3-5(14-6(4)8)15(9,11)12/h3H,2H2,1H3

InChI Key

NPWPNIYQPOWBEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

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